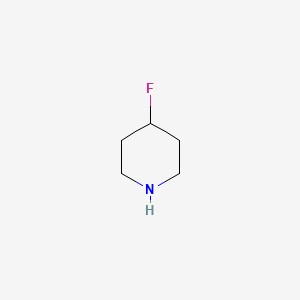

4-Fluoropiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoropiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN/c6-5-1-3-7-4-2-5/h5,7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLLOOKBLTTXHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30999438 | |

| Record name | 4-Fluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30999438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78197-27-0 | |

| Record name | 4-Fluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30999438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoropiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluoropiperidine CAS number and properties

An In-Depth Technical Guide to 4-Fluoropiperidine for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond a simple recitation of facts to provide field-proven insights into the causality behind its applications, synthesis strategies, and handling protocols. The structure of this document is designed to logically flow from fundamental properties to complex applications, ensuring a thorough understanding of this critical building block.

Introduction: The Strategic Role of Fluorine in the Piperidine Scaffold

The piperidine ring is one of the most ubiquitous saturated N-heterocyclic scaffolds found in pharmaceuticals, agrochemicals, and advanced materials.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for exploring chemical space. The strategic introduction of a fluorine atom, as in this compound, offers a powerful tool for fine-tuning the molecule's physicochemical and pharmacological properties.

The high electronegativity of fluorine allows for the precise modulation of the basicity (pKa) of the piperidine nitrogen.[1] This modulation is a cornerstone of modern drug design, enabling chemists to enhance target binding, improve metabolic stability, reduce off-target effects, and overcome challenges like P-glycoprotein (P-gp) efflux.[1] This guide will explore the properties, synthesis, and applications that make this compound an indispensable tool in the medicinal chemist's arsenal.

Core Physicochemical Properties: A Comparative Overview

For practical laboratory use, it is essential to distinguish between the free base form of this compound and its more common hydrochloride salt. The salt form often provides superior stability and handling characteristics.

| Property | This compound (Free Base) | This compound Hydrochloride (Salt) |

| CAS Number | 78197-27-0[2] | 57395-89-8[3][4] |

| Molecular Formula | C₅H₁₀FN[2][5] | C₅H₁₀FN · HCl |

| Molecular Weight | 103.14 g/mol [2][5][6] | 139.60 g/mol [3] |

| Appearance | Colorless to light yellow liquid[2] | Off-white to white solid[4] |

| Boiling Point | 120.2 ± 33.0 °C (at 760 Torr)[2] | Not applicable |

| Melting Point | Not available | 163-167 °C[4] |

| Density | 0.97 ± 0.1 g/cm³ (at 20 °C)[2] | ~1 g/cm³[7] |

| pKa | 9.33 ± 0.10 (Predicted)[2] | Not applicable |

| Storage Conditions | 2-8°C, protect from light[2] | 2-8°C, moisture sensitive[4] |

Synthesis Strategies: Accessing the Fluorinated Scaffold

The synthesis of fluorinated piperidines, particularly as single isomers, can be challenging.[1] Modern synthetic chemistry has evolved to address this, moving towards more efficient and stereoselective methods. Key strategies often involve either the asymmetric hydrogenation of a fluoroenamide derived from a pyridine precursor or the enzymatic dynamic asymmetric transamination of a fluoroketone.[1]

A prominent example from Merck on the synthesis of a syn-fluoro-piperidine pharmacophore for a CGRP receptor antagonist highlights these advanced approaches.[1] Their investigation explored both transition-metal-mediated and biocatalytic routes to avoid direct, and often difficult, stereoselective fluorination.[1]

Conceptual Synthesis Workflow: Asymmetric Hydrogenation

The following diagram illustrates a generalized workflow for an asymmetric hydrogenation approach, a common strategy for producing chiral fluoropiperidines.

Caption: Conceptual workflow for asymmetric hydrogenation synthesis.

Application in Drug Discovery: Modulating Basicity for Enhanced Performance

The true value of this compound in drug discovery lies in its ability to modulate the pKa of the basic nitrogen, which profoundly influences a drug candidate's interaction with its biological target and its overall pharmacokinetic profile.[1]

The Causality of Fluorine Substitution:

-

pKa Modulation: The electron-withdrawing nature of the fluorine atom lowers the pKa of the piperidine nitrogen. This effect is stereochemically dependent. For instance, an axial fluorine can result in a higher relative pKa compared to its equatorial counterpart due to the orientation of the C-F bond relative to the protonated nitrogen.[1]

-

hERG Channel Mitigation: Molecules with highly basic nitrogen atoms are often promiscuous and can exhibit cardiovascular toxicity by binding to the hERG potassium ion channel.[1] Incorporating fluorine to reduce basicity is a proven strategy to disrupt this binding and improve the cardiovascular safety profile.[1]

-

Overcoming P-gp Efflux: The P-glycoprotein efflux pump is a major mechanism of drug resistance. A Merck study on a kinesin spindle protein (KSP) inhibitor demonstrated that modulating the piperidine pKa into the 6.5-8.0 range by introducing a fluorine atom led to reduced P-gp efflux and identified a viable clinical candidate, MK-0731.[1]

Logical Relationship in SAR Studies

The following diagram illustrates the decision-making process in a Structure-Activity Relationship (SAR) study where this compound could be introduced.

Caption: SAR workflow for introducing a 4-fluoro substituent.

Safety, Handling, and Storage

Proper handling of this compound and its salts is critical due to their potential hazards. The following tables summarize the GHS classifications.

GHS Hazard Summary: this compound (Free Base) [6]

| Hazard Class | Statement |

| Flammable Liquid | H225/H226: Highly flammable / Flammable liquid and vapor |

| Acute Toxicity (Oral) | H301/H302: Toxic / Harmful if swallowed |

| Acute Toxicity (Dermal) | H312: Harmful in contact with skin |

| Skin Corrosion | H314: Causes severe skin burns and eye damage |

| Acute Toxicity (Inhalation) | H331/H332: Toxic / Harmful if inhaled |

| STOT SE | H335: May cause respiratory irritation |

GHS Hazard Summary: this compound Hydrochloride [3]

| Hazard Class | Statement |

| Acute Toxicity (Oral) | H302: Harmful if swallowed |

| Eye Irritation | H319: Causes serious eye irritation |

| Skin Irritation | H315: Causes skin irritation (less prevalent) |

| STOT SE | H335: May cause respiratory irritation (less prevalent) |

Standard Laboratory Handling Protocol

This protocol is a self-validating system designed to ensure user safety.

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Handling and Dispensing:

-

Storage:

-

Spill & Disposal:

Conceptual Experimental Workflow: N-Alkylation

To illustrate its utility as a building block, this section provides a conceptual protocol for a standard N-alkylation reaction, a fundamental transformation in drug synthesis.

Step-by-Step Methodology

-

Reaction Setup:

-

To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound hydrochloride (1.0 eq).

-

Add a suitable solvent (e.g., Acetonitrile, DMF).

-

Add a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate, 2-3 eq) to neutralize the hydrochloride and deprotonate the piperidine nitrogen.

-

Stir the mixture for 10-15 minutes at room temperature.

-

-

Addition of Electrophile:

-

Add the alkylating agent (e.g., an alkyl halide like Benzyl Bromide, 1.0-1.2 eq) dropwise to the stirring solution.

-

-

Reaction Monitoring:

-

Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.

-

-

Workup & Purification:

-

Cool the reaction to room temperature.

-

If using a water-miscible solvent, dilute the mixture with water and extract the product with an organic solvent (e.g., Ethyl Acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to yield the desired N-alkylated this compound.

-

Workflow Diagram: N-Alkylation

Caption: Conceptual workflow for an N-alkylation reaction.

References

-

This compound | C5H10FN | CID 2759159 . PubChem - NIH. [Link]

-

This compound | C5H10FN | MD Topology | NMR | X-Ray . The Automated Topology Builder (ATB) and Repository. [Link]

-

Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations . Scientific Update. [Link]

-

This compound hydrochloride | C5H11ClFN | CID 2759158 . PubChem - NIH. [Link]

-

Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination . Organic Process Research & Development - ACS Publications. [Link]

- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . PMC - PubMed Central. [Link]

-

Safety Data Sheet: Piperidine . Carl ROTH. [Link]

-

This compound HCl, CasNo.57395-89-8 NovaChemistry United Kingdom . LookChem. [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. 78197-27-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound hydrochloride | C5H11ClFN | CID 2759158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound HYDROCHLORIDE | 57395-89-8 [chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound | C5H10FN | CID 2759159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound HYDROCHLORIDE CAS#: [m.chemicalbook.com]

- 8. carlroth.com [carlroth.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. echemi.com [echemi.com]

- 13. 57395-89-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

4-Fluoropiperidine: A Strategic Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Among the array of fluorinated building blocks, 4-fluoropiperidine has emerged as a particularly valuable scaffold. The piperidine ring is one of the most ubiquitous N-heterocycles in approved pharmaceuticals, and the introduction of a fluorine atom at the 4-position imparts a unique combination of electronic and conformational effects.[1][2] This guide provides an in-depth analysis of this compound as a building block in drug discovery, exploring the scientific rationale for its use, common synthetic strategies, and its application in successful drug discovery case studies.

The Strategic Impact of Fluorine in the Piperidine Scaffold

The substitution of a hydrogen atom with fluorine at the 4-position of a piperidine ring induces profound, and often beneficial, changes to the molecule's properties. These alterations are not merely incremental but can fundamentally shift the drug-like characteristics of the parent compound.

Modulation of Basicity (pKa)

One of the most significant effects of introducing fluorine is the modulation of the basicity of the piperidine nitrogen. The highly electronegative fluorine atom exerts a powerful electron-withdrawing inductive effect through the sigma bond framework, lowering the pKa of the nitrogen.[3]

-

Causality: The fluorine atom pulls electron density away from the nitrogen, making its lone pair of electrons less available for protonation. This results in a weaker base compared to its non-fluorinated counterpart.

-

Practical Implications:

-

Reduced hERG Liability: Many basic amines exhibit off-target activity at the hERG potassium ion channel, which can lead to severe cardiotoxicity. Lowering the pKa can mitigate this interaction and improve the cardiovascular safety profile of a drug candidate.[1]

-

Improved Oral Absorption: A lower pKa can alter the ionization state of a molecule in the gastrointestinal tract, potentially improving its absorption profile.

-

Fine-Tuning Target Engagement: For many targets, the protonation state of a ligand is critical for binding. Adjusting the pKa allows for the optimization of this interaction.

-

| Compound | Predicted pKa |

| Piperidine | ~11.2 |

| This compound | 9.33 - 9.4 [4][5][6] |

Table 1: Comparison of the predicted pKa values of piperidine and this compound.

Conformational Control and Pre-organization

Fluorine substitution at the 4-position significantly influences the conformational equilibrium of the piperidine ring. While alkyl groups generally prefer an equatorial position to minimize steric hindrance, fluorine can exhibit a preference for the axial position. This preference is driven by subtle, non-covalent interactions.

-

Causality: The preference for the axial conformation can be attributed to stabilizing hyperconjugative and electrostatic interactions.[7][8] Specifically, a favorable dipole interaction can exist between the axial C-F bond and the protonated nitrogen (C-F···H-N+).[1] This pre-organizes the molecule into a specific shape.

-

Practical Implications:

-

Enhanced Binding Affinity: By locking the piperidine ring into a conformation that is complementary to the target's binding site, the entropic penalty of binding is reduced, which can lead to a significant increase in potency.

-

Improved Selectivity: A rigidified conformation can improve selectivity by disfavoring binding to off-targets that would require a different conformation.

-

Metabolic Stability

The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[7]

-

Causality: The primary mechanism of CYP-mediated metabolism is hydrogen atom abstraction, a process that is energetically unfavorable at a C-F bond. Placing a fluorine atom at a potential site of metabolism effectively "blocks" that position from oxidative degradation.[9][10]

-

Practical Implications:

-

Increased Half-Life: Blocking metabolic hotspots can significantly increase the in vivo half-life of a drug, potentially leading to less frequent dosing.

-

Improved Bioavailability: Reduced first-pass metabolism in the liver can lead to higher oral bioavailability.

-

Synthetic Strategies and Methodologies

The accessibility of this compound and its derivatives is crucial for its widespread use. Several reliable synthetic routes have been developed, starting from commercially available materials.

Illustrative Synthetic Workflow

A common and effective strategy for synthesizing N-protected this compound involves the fluorination of a corresponding 4-hydroxypiperidine precursor. This workflow highlights the key transformations required.

Caption: A generalized synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol: Synthesis of N-Boc-4-fluoropiperidine

This protocol describes a two-step process starting from commercially available N-Boc-4-hydroxypiperidine.

Step 1: Fluorination of N-Boc-4-hydroxypiperidine

-

Materials: N-Boc-4-hydroxypiperidine, Diethylaminosulfur trifluoride (DAST), Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate, Silica gel.

-

Procedure:

-

Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DCM in a flask under a nitrogen atmosphere and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-4-fluoropiperidine.

-

Step 2: Deprotection to yield this compound Hydrochloride

-

Materials: N-Boc-4-fluoropiperidine, 4M HCl in 1,4-dioxane, Diethyl ether.

-

Procedure:

-

Dissolve the N-Boc-4-fluoropiperidine (1.0 eq) from the previous step in a minimal amount of 1,4-dioxane.

-

Add an excess of 4M HCl in 1,4-dioxane (5.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring for the cessation of gas evolution.

-

Concentrate the reaction mixture under reduced pressure.

-

Add diethyl ether to the residue to precipitate the hydrochloride salt.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a solid.[11]

-

Case Studies in Drug Discovery

The strategic advantages of the this compound scaffold are best illustrated through its successful application in clinical candidates and approved drugs.

Kinesin Spindle Protein (KSP) Inhibitors for Oncology

In the development of KSP inhibitors for cancer therapy, researchers at Merck encountered a lead compound that was a substrate for the P-glycoprotein (P-gp) efflux pump, limiting its efficacy.[1]

-

Challenge: Overcome P-gp efflux and improve the pharmacokinetic profile.

-

Solution: Introduction of a fluorine atom onto the piperidine ring. The team synthesized both the axial and equatorial isomers.

-

Outcome: The axial fluoro-isomer (which became part of the clinical candidate MK-0731) exhibited a higher pKa (7.6) compared to the equatorial isomer (6.6). This modulation of basicity, combined with conformational effects, led to reduced P-gp efflux and improved efficacy, highlighting the nuanced role of stereochemistry in fluorination strategies.[1]

Dopamine Receptor (D4R) Antagonists for CNS Disorders

In the pursuit of selective D4R antagonists, researchers have utilized fluorinated piperidines to enhance potency and drug-like properties.[12]

-

Challenge: Achieve high potency and selectivity for the D4 receptor.

-

Solution: A 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold was developed. The incorporation of fluorine was part of a broader structure-activity relationship (SAR) study.

-

Outcome: Compounds incorporating the fluorinated piperidine scaffold, such as analog 9s with a 4-fluorophenoxy moiety, demonstrated exceptionally high potency with a Ki of 1.0 nM.[12] This case demonstrates how the this compound motif can be a key component in building highly potent and selective ligands.

Logical Framework for Application

Deciding when and how to deploy the this compound building block requires a systematic approach. The following diagram outlines a decision-making process for medicinal chemists.

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chembk.com [chembk.com]

- 5. 78197-27-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | C5H10FN | CID 2759159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. This compound hydrochloride 97 57395-89-8 [sigmaaldrich.com]

- 12. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Fundamental Characteristics of 4-Fluoropiperidine

Introduction: The Strategic Introduction of Fluorine into a Privileged Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast number of FDA-approved drugs and clinical candidates.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be readily functionalized to interact with biological targets. The strategic incorporation of fluorine into this privileged structure, creating derivatives such as 4-fluoropiperidine, has emerged as a powerful tactic in modern drug design. This is driven by the unique electronic properties of the fluorine atom, which can profoundly influence a molecule's physicochemical and pharmacological profile.[2]

This technical guide provides a comprehensive overview of the fundamental characteristics of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, conformational landscape, spectroscopic signature, reactivity, and its application in medicinal chemistry, providing both theoretical understanding and practical, field-proven insights.

Molecular Structure and Conformational Dynamics

Core Structure and Physicochemical Properties

This compound is a simple, yet structurally intriguing molecule. The introduction of a highly electronegative fluorine atom at the C4 position of the piperidine ring induces significant changes in its electronic and conformational properties compared to the parent piperidine.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀FN | [3] |

| Molecular Weight | 103.14 g/mol | [3] |

| CAS Number | 78197-27-0 | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 120.2 ± 33.0 °C (at 760 Torr) | [4] |

| Density | 0.97 ± 0.1 g/cm³ (at 20 °C) | [4] |

| pKa (predicted) | 9.33 ± 0.10 | [4] |

| pKa (experimental) | 9.4 | [3] |

The Axial vs. Equatorial Conformer: A Delicate Balance

The piperidine ring exists in a dynamic equilibrium between two chair conformations. For a substituent at the 4-position, this translates to an equilibrium between an axial and an equatorial orientation. For many substituents, the equatorial position is sterically favored to minimize 1,3-diaxial interactions.[5] However, for fluorine, the situation is more nuanced due to its small size and strong electronegativity, which bring stereoelectronic effects into play.[6][7]

While computational studies on the 4-fluoropiperidinium cation in the gas phase suggest a preference for the axial conformer, experimental observations in aqueous solution indicate that the equatorial conformer is dominant.[7] This highlights the significant role of the solvent in modulating the conformational equilibrium. The equatorial conformer of the 4-fluoropiperidinium salt has a larger dipole moment (8.0 D) compared to the axial conformer (6.4 D), leading to greater stabilization in polar solvents like water.[8] This interplay of hyperconjugation, electrostatic interactions, and solvation effects is a critical consideration in the design of this compound-containing molecules, as the conformation can directly impact binding to a biological target.[6][7]

Caption: Fluorination of N-Boc-4-hydroxypiperidine.

Experimental Protocol: Synthesis of N-Boc-4-fluoropiperidine

-

Reaction Setup: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add diethylaminosulfur trifluoride (DAST) (1.2 eq.) dropwise.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford N-Boc-4-fluoropiperidine.

Step 2: Deprotection of N-Boc-4-fluoropiperidine

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield this compound, typically as a hydrochloride salt.

Caption: Deprotection of N-Boc-4-fluoropiperidine.

Experimental Protocol: Synthesis of this compound Hydrochloride

-

Reaction Setup: Dissolve N-Boc-4-fluoropiperidine (1.0 eq.) in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M) or trifluoroacetic acid (TFA) in dichloromethane.

-

Reaction Progression: Stir the solution at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting solid can be triturated with diethyl ether to afford this compound hydrochloride as a solid.

Spectroscopic Characterization

A thorough understanding of the spectroscopic properties of this compound is essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is characterized by multiplets in the aliphatic region. The proton at C4, geminal to the fluorine, will appear as a complex multiplet due to coupling with both the adjacent protons and the fluorine atom.

-

¹³C NMR: The carbon spectrum will show signals for the four distinct carbon environments in the piperidine ring. The carbon atom bonded to fluorine (C4) will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, the multiplicity of which will depend on the coupling to the protons on C4 and C3/C5.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorptions for the N-H and C-H stretching vibrations. A key feature will be the C-F stretching vibration, which typically appears in the region of 1100-1000 cm⁻¹.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum of this compound is expected to show the molecular ion peak (M⁺). Common fragmentation pathways for piperidines involve alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen, leading to the formation of a stable iminium ion. [9]

Reactivity and Derivatization

The nitrogen atom of this compound is a nucleophilic center and readily undergoes a variety of chemical transformations, allowing for its incorporation into more complex molecular architectures.

N-Alkylation

The secondary amine of this compound can be alkylated using various alkyl halides in the presence of a base.

Experimental Protocol: General Procedure for N-Alkylation

-

Reaction Setup: To a solution of this compound (1.0 eq.) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF), add the alkyl halide (1.1 eq.).

-

Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Filter off the solid base and concentrate the filtrate. The residue can be purified by column chromatography or by an extractive work-up followed by distillation or crystallization.

N-Arylation

The synthesis of N-aryl-4-fluoropiperidines can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through nucleophilic aromatic substitution (SNAᵣ) reactions with activated aryl halides.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of a fluorine atom at the 4-position of the piperidine ring can have several beneficial effects on the properties of a drug candidate:

-

Modulation of pKa: The electron-withdrawing nature of fluorine lowers the basicity of the piperidine nitrogen. This can be crucial for optimizing a drug's pharmacokinetic profile, as pKa influences properties such as solubility, membrane permeability, and off-target interactions (e.g., hERG channel binding). [2][10]* Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of a drug.

-

Conformational Constraint: As discussed earlier, the fluorine atom can influence the conformational preference of the piperidine ring, which can lead to a more favorable binding orientation with the target protein.

-

Enhanced Target Interactions: The polar C-F bond can participate in favorable electrostatic or hydrogen bonding interactions within a protein's binding pocket, potentially increasing potency and selectivity.

Case Study: Rolapitant (Varubi®)

A notable example of a drug containing the this compound moiety is Rolapitant, a neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. [11][12]

Caption: Role of the this compound moiety in Rolapitant.

In the structure of Rolapitant, the this compound unit is a key component. While specific structure-activity relationship studies detailing the precise contribution of the 4-fluoro substituent are not extensively published in the public domain, its inclusion is consistent with the general principles of medicinal chemistry. The fluorine atom likely modulates the basicity of the piperidine nitrogen, influencing the drug's overall physicochemical properties and potentially contributing to its long half-life of approximately 7 days. [11]The pharmacokinetic profile of Rolapitant shows that it is extensively metabolized, but the this compound core likely contributes to the overall stability of the molecule. [13]

Conclusion

This compound is a valuable building block in modern medicinal chemistry. Its unique combination of a three-dimensional piperidine scaffold and the electronic influence of a fluorine substituent provides drug designers with a powerful tool to fine-tune the properties of drug candidates. A thorough understanding of its synthesis, conformational behavior, and reactivity is crucial for its effective application in the development of novel therapeutics. As the demand for more sophisticated and effective drugs continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

- Xiaohua, S. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. CN104628625A.

-

Diva-portal.org. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. [Link]

-

Scilit. (n.d.). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. [Link]

- Google Patents. (n.d.). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

- Google Patents. (n.d.).

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). Rolapitant. [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6146. [Link]

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

-

FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. [Link]

-

PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. [Link]

-

Lalli, C., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Journal of Organic Chemistry, 89(7), 4932-4946. [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(27), 10963-10968. [Link]

-

ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated...[Link]

-

PubChem. (n.d.). Rolapitant. National Center for Biotechnology Information. [Link]

-

ChemRxiv. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. [Link]

-

U.S. Food and Drug Administration. (2014). 206500Orig1s000. [Link]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6146. [Link]

-

ResearchGate. (n.d.). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. [Link]

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine?[Link]

-

Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6146. [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. [Link]

-

Ovid. (n.d.). Pharmacokinetic Interactions of Rolapitant With... : The Journal of Clinical Pharmacology. [Link]

-

Petreska Stanoeva, J., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 69-82. [Link]

-

FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. [Link]

-

National Center for Biotechnology Information. (n.d.). Rolapitant (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting. [Link]

-

PubMed. (n.d.). Population Pharmacokinetics of Rolapitant in Patients With Chemotherapy-Induced Nausea and Vomiting. [Link]

-

Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. [Link]

-

National Center for Biotechnology Information. (n.d.). Rolapitant. [Link]

-

PubMed. (n.d.). Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies. [Link]

-

F1000Research. (2014). as leads for non-CNS targets. [Link]

-

PubMed. (n.d.). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. [Link]

Sources

- 1. Rolapitant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C5H10FN | CID 2759159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sciencemadness.org [sciencemadness.org]

- 5. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. This compound | C5H10FN | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 11. Rolapitant - Wikipedia [en.wikipedia.org]

- 12. Rolapitant (Varubi): A Substance P/Neurokinin-1 Receptor Antagonist for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

An In-Depth Technical Guide to the Lipophilicity of 4-Fluoropiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Lipophilicity in Drug Design

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a cornerstone of modern medicinal chemistry. It governs a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The octanol-water partition coefficient (LogP) is the most widely used metric for lipophilicity, representing the logarithmic ratio of a compound's concentration in a nonpolar solvent (n-octanol) to its concentration in an aqueous solvent (water). A delicate balance of lipophilicity is crucial; while sufficient lipophilicity is necessary for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[1]

The introduction of fluorine into drug candidates has become a powerful strategy for fine-tuning their physicochemical properties.[2] The unique electronic nature of fluorine can significantly alter a molecule's pKa, metabolic stability, and, importantly, its lipophilicity. This guide provides a comprehensive technical exploration of the lipophilicity of 4-fluoropiperidine, a heterocyclic building block of increasing interest in drug discovery. We will delve into the theoretical underpinnings of its lipophilicity, experimental and computational methodologies for its determination, and the practical implications for drug development.

The Impact of Fluorine on the Physicochemical Properties of the Piperidine Scaffold

The piperidine ring is a prevalent scaffold in pharmaceuticals. Understanding how substituents alter its properties is therefore of paramount importance. The introduction of a highly electronegative fluorine atom at the 4-position of the piperidine ring induces a cascade of electronic and conformational effects that collectively determine its lipophilicity.

Electronic Effects of the Fluorine Substituent

The primary electronic influence of the fluorine atom is its strong inductive electron-withdrawing effect (-I effect). This effect polarizes the carbon-fluorine bond, creating a dipole moment, and can influence the electron density throughout the piperidine ring. This alteration of the electronic landscape can impact the molecule's overall polarity and its ability to interact with surrounding water molecules, thereby affecting its partitioning between aqueous and lipid phases.

One of the most significant consequences of this inductive effect is the modulation of the basicity of the piperidine nitrogen. The pKa of a molecule, the pH at which it is 50% ionized, is a critical determinant of its behavior in physiological environments. For a basic compound like piperidine, a lower pKa indicates a weaker base. The electron-withdrawing fluorine atom in this compound pulls electron density away from the nitrogen, making its lone pair less available for protonation. This results in a lower pKa compared to the parent piperidine molecule.

| Compound | pKa |

| Piperidine | ~11.2 |

| This compound | ~9.4[2] |

This reduction in pKa means that at physiological pH (around 7.4), a larger fraction of this compound will exist in its neutral, more lipophilic form compared to piperidine, which will be predominantly protonated and more water-soluble.

Conformational Analysis: The Axial vs. Equatorial Fluorine

The piperidine ring exists predominantly in a chair conformation. A substituent at the 4-position can occupy either an axial or an equatorial position. For this compound, there is a complex interplay of steric and electronic factors that determine the preferred conformation of the fluorine atom. These factors include charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion.[3]

In the case of the 4-fluoropiperidinium ion (the protonated form), the equatorial conformer is often favored in aqueous solution, despite some computational models suggesting the axial conformer should be more stable.[4] This preference for the equatorial position in the solvated state is attributed to the larger dipole moment of the equatorial conformer, which allows for more favorable interactions with polar water molecules.[4] The conformational equilibrium of this compound can be visualized as follows:

Caption: Workflow for the Shake-Flask Method of LogP determination.

2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers a faster, more automated alternative to the shake-flask method. It determines lipophilicity based on the retention time of a compound on a nonpolar stationary phase. A correlation is established between the retention times of a series of known compounds and their LogP values, which is then used to determine the LogP of the unknown compound. [5] Experimental Protocol: RP-HPLC Method

-

System Setup: Use a reversed-phase column (e.g., C18 or C8) and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration Standards: Prepare solutions of at least five to six reference compounds with accurately known LogP values spanning the expected range of the test compound.

-

Chromatographic Analysis: Inject the calibration standards and the test compound (this compound) into the HPLC system under isocratic or gradient elution conditions.

-

Data Acquisition: Record the retention time (tR) for each compound and the dead time (t0), which is the retention time of an unretained compound.

-

Calculation of Capacity Factor (k'): For each compound, calculate the capacity factor: k' = (tR - t0) / t0

-

Calibration Curve: Plot log(k') of the calibration standards against their known LogP values. Perform a linear regression to obtain the calibration equation: LogP = a * log(k') + b

-

LogP Determination: Use the log(k') of the test compound and the calibration equation to calculate its LogP.

Causality Behind Experimental Choices: The choice of the stationary and mobile phases is crucial for achieving good separation and a reliable correlation. The calibration standards should be structurally similar to the test compound to ensure the validity of the correlation.

Caption: Workflow for the RP-HPLC Method of LogP determination.

Computational Determination of LogP

Computational methods for LogP prediction have become indispensable in early-stage drug discovery due to their high throughput and cost-effectiveness. These methods can be broadly categorized into fragment-based and property-based approaches.

1. Fragment-Based Methods (e.g., cLogP)

These methods calculate LogP by summing the contributions of individual atoms or molecular fragments. The contribution of each fragment is derived from a database of experimentally determined LogP values. Correction factors are often applied to account for intramolecular interactions.

2. Property-Based Methods (e.g., ALOGP, XLogP3)

These methods use whole-molecule properties, such as molecular surface area, polarizability, and topological indices, to predict LogP through regression models.

Computational Workflow for LogP Prediction

-

Structure Input: Generate a 2D or 3D representation of the molecule (this compound) in a suitable format (e.g., SMILES or SD file).

-

Ligand Preparation: Use software (e.g., Schrödinger's LigPrep, ChemDraw) to generate a low-energy 3D conformation of the molecule. This step may also involve generating possible tautomers and ionization states, though for LogP, the neutral form is used. [6]3. Descriptor Calculation: The software calculates a set of molecular descriptors relevant to lipophilicity.

-

LogP Prediction: The chosen algorithm (e.g., XLogP3) uses its internal model and the calculated descriptors to predict the LogP value.

Caption: A generalized workflow for computational LogP prediction.

Implications for Drug Development

The slightly lower calculated lipophilicity and reduced pKa of this compound compared to piperidine have several important implications for its use in drug design:

-

Improved Aqueous Solubility: The lower LogP and the reduced basicity can lead to better aqueous solubility of drug candidates incorporating this moiety, which is often a desirable trait for oral bioavailability.

-

Modulation of Membrane Permeability: While a certain level of lipophilicity is required for passive diffusion across cell membranes, very high lipophilicity can lead to sequestration in lipid bilayers. The fine-tuning of LogP by introducing a 4-fluoro substituent can help optimize this balance.

-

Reduced hERG Liability: The reduction in basicity has been shown to be a strategy to mitigate the risk of hERG potassium channel inhibition, a common cause of cardiotoxicity.

-

Altered Metabolic Profile: The strong carbon-fluorine bond can block sites of metabolism, potentially increasing the metabolic stability and half-life of a drug.

Conclusion

The lipophilicity of this compound is a complex interplay of electronic and conformational factors. The introduction of the fluorine atom at the 4-position inductively reduces the basicity of the piperidine nitrogen and has a subtle effect on its overall lipophilicity, as indicated by its calculated LogP value. A thorough understanding of these effects, coupled with accurate experimental and computational determination of lipophilicity, is essential for the rational design of drug candidates with optimized ADMET properties. The methodologies and insights presented in this guide provide a framework for researchers to effectively utilize this compound as a valuable building block in the pursuit of safer and more effective medicines.

References

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022-08-25). [Link]

-

LogP / LogD shake-flask method - Protocols.io. (2024-09-23). [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (2019-01-30). [Link]

-

Study of the effect of replacing CH3 with fluorinated groups on lipophilicity - Library Dissertation Showcase - University of Lincoln. (n.d.). [Link]

-

LogD - Cambridge MedChem Consulting. (2019-01-12). [Link]

-

In silico evaluation of logD 7.4 and comparison with other prediction methods. (2025-08-07). [Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - NIH. (n.d.). [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH. (2023-02-23). [Link]

-

Prediction of logP for Pt(II) and Pt(IV) complexes: Comparison of statistical and quantum-chemistry based approaches | Request PDF - ResearchGate. (n.d.). [Link]

-

Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents - PMC - PubMed Central. (n.d.). [Link]

-

The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography - MDPI. (2024-07-30). [Link]

-

LigPrep | Schrödinger. (n.d.). [Link]

-

The conformational preferences of fluorinated piperidine derivatives... - ResearchGate. (n.d.). [Link]

-

This compound | C5H10FN | MD Topology | NMR | X-Ray. (n.d.). [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC - NIH. (n.d.). [Link]

-

Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning | ChemRxiv. (2024-07-23). [Link]

-

This compound | C5H10FN | CID 2759159 - PubChem - NIH. (n.d.). [Link]

-

In silico evaluation of logD7.4 and comparison with other prediction methods - Nan Xiao. (2015-03-29). [Link]

-

A High-Throughput Method for Lipophilicity Measurement - PMC - NIH. (n.d.). [Link]

-

Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β‐Position to the Amino Group | Request PDF - ResearchGate. (2025-08-30). [Link]

-

Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK. (2019-11-19). [Link]

-

Piperidine (CAS 110-89-4) - Chemical & Physical Properties by Cheméo. (n.d.). [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Technical Guide: Solubility Profile and Solvent Selection for 4-Fluoropiperidine

[1][2]

Executive Summary

4-Fluoropiperidine (CAS 37656-48-7) is a critical fluorinated heterocyclic building block used extensively in medicinal chemistry to modulate basicity and lipophilicity in drug candidates.[1][2][3] Its solubility behavior is governed by the interplay between the secondary amine functionality (pKa ~9.[1][2]4) and the electronegative fluorine substituent.[1][2]

This guide provides a technical analysis of its solubility across organic solvent classes, distinguishing critically between the free base (liquid/low-melting solid) and the hydrochloride salt (solid).[1][2] Failure to distinguish between these forms is the primary cause of experimental failure in nucleophilic substitutions and coupling reactions.[1][2]

Physicochemical Profile & Fluorine Effect[1][3][4][5][6][7][8]

The introduction of a fluorine atom at the 4-position of the piperidine ring introduces a strong dipole and lowers the pKa compared to the parent piperidine (pKa ~11.2 vs. ~9.4 for this compound).[1] This "fluorine effect" reduces the basicity, making the free base less prone to protonation in neutral media but significantly altering its solvation energy in polar aprotic solvents.

Table 1: Comparative Physicochemical Properties[1][8][9]

| Property | This compound (Free Base) | This compound HCl (Salt) |

| CAS Number | 37656-48-7 | 57395-89-8 |

| Physical State | Colorless Liquid / Low-melting Solid | White Crystalline Solid |

| Molecular Weight | 103.14 g/mol | 139.60 g/mol |

| pKa (Conj.[1][2][4] Acid) | ~9.4 | N/A (Already protonated) |

| LogP | ~0.7 (Moderately Lipophilic) | < 0 (Hydrophilic) |

| Dipole Moment | High (Equatorial F: ~8.0 D) | Very High (Ionic) |

| Melting Point | ~20-25 °C (often supercooled liquid) | 163-167 °C |

Solubility Landscape

The solubility of this compound is strictly bimodal depending on its protonation state.

Free Base Solubility (CAS 37656-48-7)

The free base is an organic liquid with moderate lipophilicity (LogP 0.7).[1][2] It exhibits miscibility or high solubility in a wide range of organic solvents.[1][2]

-

Chlorinated Solvents (DCM, Chloroform): Freely Soluble. Preferred for extraction and acylation reactions.[1][2] The high dipole of the C-F bond interacts favorably with DCM.[1][2]

-

Alcohols (Methanol, Ethanol, IPA): Freely Soluble. Forms hydrogen bonds via the amine nitrogen.[1][2]

-

Ethers (THF, Diethyl Ether, MTBE): Soluble. Excellent for anhydrous reactions (e.g., lithiation).[1][2]

-

Aprotic Polar (DMF, DMSO, Acetonitrile): Freely Soluble. Standard solvents for SNAr or alkylation reactions.[1][2]

-

Hydrocarbons (Hexane, Toluene): Soluble. However, solubility may decrease at very low temperatures due to the polar nature of the C-F bond.

Hydrochloride Salt Solubility (CAS 57395-89-8)

The salt form is an ionic lattice.[1][2] Its solubility is restricted to high-dielectric solvents.[1][2]

-

Methanol/Ethanol: Soluble. Solubility decreases significantly as the carbon chain of the alcohol increases.[1][2]

-

DMSO/DMF: Soluble.

-

DCM/Chloroform: Sparingly Soluble to Insoluble. Critical Note: Attempting to extract the salt directly into DCM will result in poor recovery.[1][2] It must be neutralized to the free base first.[1][2]

-

Ethers/Hydrocarbons: Insoluble. Used as anti-solvents to precipitate the salt during purification.[1][2]

Visualizing the Solubility Strategy

The following diagram outlines the decision logic for solvent selection based on the reaction type and the form of this compound available.

Figure 1: Solvent selection decision tree based on the physical form of this compound.

Experimental Protocol: Self-Validating Solubility Determination

When exact solubility data is unavailable for a specific solvent mixture (e.g., a binary system for recrystallization), use this Saturation Shake-Flask Method . This protocol includes a self-validation step using HPLC or Gravimetric analysis.[1][2]

Materials

-

Solvent: Target organic solvent (anhydrous if free base)[1][2][5]

-

Equipment: 4mL glass vials with PTFE-lined caps, syringe filter (0.45 µm PTFE for organics, Nylon for aqueous), analytical balance.

Workflow Diagram

Figure 2: Step-by-step workflow for determining quantitative solubility.

Step-by-Step Methodology

-

Preparation: Add the compound to 1 mL of solvent in a tared vial until undissolved material remains visible (supersaturation).

-

Equilibration: Agitate at 25°C for 24 hours. Critical: Ensure the temperature is constant; solubility is highly temperature-dependent.[1][2]

-

Filtration: Filter an aliquot of the supernatant using a syringe filter pre-saturated with the solvent (to prevent adsorption losses).[1][2]

-

Quantification (Gravimetric):

-

Validation: Repeat in triplicate. The Relative Standard Deviation (RSD) must be <5% for the result to be considered reliable.[1][2][5]

Safety & Handling (E-E-A-T)

-

Corrosivity: this compound free base is corrosive and causes severe skin burns (H314).[1][2][4] Always handle in a fume hood with nitrile gloves.[1][2]

-

Flammability: The free base has a flash point near room temperature (approx 26°C).[1][2] Ground all glassware to prevent static discharge.[1][2]

-

Storage: The free base absorbs CO₂ from the air to form carbamates.[1][2] Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The HCl salt is hygroscopic; store in a desiccator.

References

-

PubChem. (n.d.).[1][2][4] this compound (Compound CID 2759159).[1][2][4] National Library of Medicine.[1][2] Retrieved January 30, 2026, from [Link][1]

-

Morgenthaler, M., et al. (2007).[1][2] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115.[1][2] (Establishes the fluorine effect on amine pKa).

-

European Chemicals Agency (ECHA). (n.d.).[1][2] Registration Dossier: this compound.[1][2] Retrieved January 30, 2026, from [Link][1]

Sources

- 1. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride | C5H11ClFN | CID 2759158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 37656-48-7: 4-(4-Fluorophenyl)piperidine | CymitQuimica [cymitquimica.com]

- 4. This compound | C5H10FN | CID 2759159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

Methodological & Application

Application Note: Synthetic Strategies for the Preparation of 4-Fluoropiperidine Analogs

Introduction: The Strategic Importance of the 4-Fluoropiperidine Moiety

The piperidine ring is the most prevalent saturated N-heterocycle found in pharmaceuticals.[1] Its unique conformational properties and ability to engage in key binding interactions make it a privileged scaffold in drug design. The strategic incorporation of fluorine into this scaffold, particularly at the 4-position, offers a powerful tool for modulating a molecule's physicochemical and pharmacological properties.

Introducing a fluorine atom can have a profound influence on the basicity (pKa) of the piperidine nitrogen, which is critical for receptor binding, solubility, and pharmacokinetic profiles.[1] For instance, the orientation of the C-F bond relative to the nitrogen lone pair can fine-tune the pKa; an axial fluorine can lead to a higher pKa compared to its equatorial counterpart, a phenomenon exploited to enhance efficacy and overcome challenges like P-glycoprotein (P-gp) efflux in drug candidates.[1] Furthermore, fluorine substitution can improve metabolic stability by blocking potential sites of oxidation and can enhance binding affinity through favorable electrostatic interactions. Given these advantages, robust and versatile synthetic methods for accessing this compound analogs are of paramount importance to researchers in medicinal chemistry and drug development.

This guide provides an in-depth overview of field-proven synthetic strategies for preparing this compound analogs, detailing the underlying principles and providing actionable, step-by-step protocols for key transformations.

Overview of Key Synthetic Strategies

The synthesis of 4-fluoropiperidines can be broadly categorized into four main approaches: 1) Nucleophilic fluorination of pre-formed piperidine rings, 2) Electrophilic fluorination of piperidinone-derived intermediates, 3) Hydrogenation of readily available fluorinated pyridine precursors, and 4) Asymmetric methods to control stereochemistry. The choice of strategy depends on factors such as the availability of starting materials, desired substitution patterns, and stereochemical requirements.

Caption: Fig 2. Workflow for nucleophilic deoxofluorination.

Experimental Protocol: Synthesis of N-Boc-4-fluoropiperidine

This protocol is a representative procedure and should be adapted based on the specific substrate and chosen fluorinating agent. All operations must be conducted in a well-ventilated fume hood by trained personnel.

Materials:

-

N-Boc-4-hydroxypiperidine

-

Deoxo-Fluor® (50% solution in THF)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, ice-water bath

Procedure:

-

Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add N-Boc-4-hydroxypiperidine (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add Deoxo-Fluor® (1.2 eq) dropwise via a dropping funnel over 20-30 minutes. Maintain the internal temperature below 5 °C. Caution: The reaction can be exothermic.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly quench the reaction by adding saturated aqueous NaHCO₃ solution dropwise until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-4-fluoropiperidine as a clear oil.

Data Summary: Comparison of Deoxofluorinating Reagents

| Reagent | Form | Typical Conditions | Advantages | Disadvantages |

| DAST | Liquid | DCM, -78 °C to RT | Widely used, effective | Thermally unstable, can decompose violently |

| Deoxo-Fluor® | Liquid | THF or DCM, 0 °C to RT | Higher thermal stability than DAST | More expensive than DAST |

| SulfoxFluor [2] | Crystalline Solid | DCM or MeCN, RT | Shelf-stable, high selectivity, room temp reactions | Newer reagent, may be less readily available |

| PyFluor | Crystalline Solid | MeCN, 60-80 °C | Stable, easy to handle | Often requires heating |

Protocol 2: Electrophilic Fluorination of Piperidinone Precursors

Principle and Mechanistic Insight

An alternative strategy involves introducing fluorine using an electrophilic source ("F+"). This approach typically starts from a 4-piperidinone, which is first converted into an electron-rich intermediate, such as a silyl enol ether or an enamine. This intermediate then attacks the electrophilic fluorine reagent.

The most common electrophilic fluorinating agent is Selectfluor® (F-TEDA-BF₄), an N-F reagent that is crystalline, easy to handle, and highly effective. [1]The reaction proceeds by the enolate double bond attacking the electrophilic fluorine on the Selectfluor® reagent, creating a new C-F bond and a cationic intermediate that is subsequently quenched. [3][4] This method is particularly valuable for synthesizing α-fluoroketones, which are versatile intermediates for further transformations. [1]For example, the resulting N-Boc-3-fluoro-4-piperidinone can be a key precursor for chiral amines via asymmetric transamination. [1]

Experimental Protocol: Synthesis of N-Boc-3-fluoro-4-piperidinone

Materials:

-

N-Boc-4-piperidinone

-

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Selectfluor®

-

Anhydrous Acetonitrile (MeCN)

Procedure:

-

Silyl Enol Ether Formation: To a dry flask under nitrogen, dissolve N-Boc-4-piperidinone (1.0 eq) in anhydrous THF. Cool to -78 °C. Add Et₃N (1.5 eq) followed by the dropwise addition of TMSOTf (1.2 eq). Stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. The formation of the silyl enol ether can be monitored by ¹H NMR.

-

Solvent Removal: Remove the solvent and excess reagents under reduced pressure.

-

Fluorination: Dissolve the crude silyl enol ether in anhydrous MeCN. Add Selectfluor® (1.1 eq) in one portion.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction for the consumption of the silyl enol ether.

-

Workup: Quench the reaction with water and extract with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the resulting residue by flash column chromatography to yield N-Boc-3-fluoro-4-piperidinone. [1]

Protocol 3: Hydrogenation of Fluorinated Pyridine Precursors

Principle and Mechanistic Insight

This strategy leverages the wide commercial availability of substituted fluoropyridines. The aromatic ring is reduced via catalytic hydrogenation to yield the corresponding fluoropiperidine. While conceptually straightforward, the major challenge is preventing hydrodefluorination—the cleavage of the C-F bond and its replacement with a C-H bond. [5][6] The choice of catalyst and reaction conditions is crucial to maximize the yield of the desired fluoropiperidine while minimizing the undesired defluorinated byproduct. [5]* Rhodium and Palladium catalysts are commonly employed. Palladium-based catalysts have been shown to be effective in certain cases. [7]* Heterogeneous catalysts (e.g., Rh on alumina, Pd on carbon) are often used for ease of removal.

-

Reaction modifiers or specific solvent systems can be used to suppress hydrodefluorination.

Due to the volatility of many simple fluoropiperidines, the reaction is often followed by an in situ protection step (e.g., with Boc-anhydride or Cbz-Cl) to facilitate purification and handling. [6]

Experimental Protocol: Synthesis of N-Cbz-4-fluoropiperidine

Materials:

-

4-Fluoropyridine

-

5% Rhodium on Alumina (Rh/Al₂O₃)

-

Methanol (MeOH)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃)

-

Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

-

Reactor Setup: In the vessel of a Parr hydrogenator, add 4-fluoropyridine (1.0 eq) and methanol. Carefully add the 5% Rh/Al₂O₃ catalyst (5-10 mol%).

-

Hydrogenation: Seal the reactor. Purge with nitrogen, then with hydrogen. Pressurize with hydrogen gas (e.g., 50-100 psi) and begin vigorous stirring. The reaction may require heating (e.g., 50-80 °C). Monitor the reaction by observing hydrogen uptake.

-

Filtration: Once the reaction is complete, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the pad with methanol.

-

In Situ Protection: Cool the filtrate to 0 °C. Add an aqueous solution of Na₂CO₃ (2.0 eq). Slowly add Cbz-Cl (1.1 eq) and stir vigorously at room temperature for 4-6 hours.

-

Workup and Extraction: Concentrate the mixture to remove methanol. Add water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash chromatography to yield N-Cbz-4-fluoropiperidine. [6]

Asymmetric Synthesis Strategies

Principle and Mechanistic Insight

For pharmaceutical applications, controlling the stereochemistry of the this compound ring is often essential, as enantiomers can have vastly different biological activities. [8]While chiral resolution or chiral pool synthesis are options, catalytic asymmetric methods are highly desirable for their efficiency.

A state-of-the-art example comes from process chemistry, where biocatalysis was used to prepare a key chiral syn-fluoro-aminopiperidine intermediate. [1]The strategy employed a dynamic kinetic resolution using a transaminase enzyme. A racemic α-fluoroketone was subjected to a transaminase in the presence of an amine donor. The enzyme selectively converts one enantiomer of the ketone to the desired amine. Simultaneously, conditions are set (e.g., high pH) to allow the unreacted ketone enantiomer to racemize in solution, thereby funneling the entire starting material into the single desired stereoisomer of the product. [1]

Visualization: Dynamic Kinetic Transamination

Caption: Fig 3. Biocatalytic dynamic kinetic resolution.

Summary and Outlook

The preparation of this compound analogs is a well-developed field with a diverse toolkit of synthetic methods available to chemists. Nucleophilic deoxofluorination remains a workhorse for its directness, while electrophilic fluorination and hydrogenation of pyridines offer strategic alternatives depending on precursor availability. The increasing demand for enantiopure pharmaceuticals has driven the development of sophisticated asymmetric strategies, with biocatalysis emerging as a powerful and scalable solution. Future innovations will likely focus on developing even more selective, safer, and sustainable fluorination methods to streamline the synthesis of these vital building blocks for the next generation of therapeutics.

References

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

-

DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

-

Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry, 75(3), 929-32. Retrieved from [Link]

- Google Patents. (n.d.). CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.

-

YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. Retrieved from [Link]

-

ResearchGate. (n.d.). Selectfluor and Its Analogs Electrophilic Fluorination for Preparing Alkyl Fluorides | Request PDF. Retrieved from [Link]

-

Organic Reactions. (n.d.). Electrophilic Fluorination with N-F Reagents. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. Retrieved from [Link]

-

PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC. Retrieved from [Link]

-

National Institutes of Health. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC. Retrieved from [Link]

-

MDPI. (2020). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Retrieved from [Link]

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

-

PubMed. (n.d.). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. Retrieved from [Link]

-

PubMed. (2019). Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) at Room Temperature. Retrieved from [Link]

-

ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis. Retrieved from [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. Rapid Deoxyfluorination of Alcohols with N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor) at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. organicreactions.org [organicreactions.org]

- 5. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Strategic Incorporation of 4-Fluoropiperidine into Peptide Scaffolds

Physicochemical Tuning and Synthetic Protocols

Executive Summary

The incorporation of 4-fluoropiperidine into peptide scaffolds represents a high-value strategy in modern medicinal chemistry, primarily utilized to modulate basicity, lipophilicity, and metabolic stability without altering the steric footprint of the parent piperidine. Unlike the ubiquitous proline or piperidine residues, the 4-fluoro analog introduces the fluorine gauche effect , a stereoelectronic phenomenon that can lock specific conformations and lower the pKa of the amine by 1–2 log units (typically from ~11.0 to ~9.5). This reduction in basicity is critical for improving membrane permeability and reducing off-target hERG channel inhibition.

This application note details the rationale and methodologies for incorporating this moiety, focusing on two distinct strategies:

-

N-Terminal Capping: Utilizing this compound as a metabolic shield via haloacetyl linkers.

-

Backbone Integration: Utilizing this compound-4-carboxylic acid as a constrained amino acid surrogate.

Part 1: The Physicochemical Rationale[1]

1.1 The Fluorine Gauche Effect & Conformational Locking

The strategic value of this compound lies in the gauche effect . In the protonated state, the C–F bond preferentially aligns anti-parallel to the N–H bond (axial orientation).[1] This alignment minimizes the dipole moment and stabilizes the chair conformation.

-

pKa Modulation: The strong electronegativity of fluorine (inductive effect,